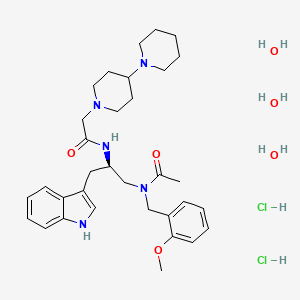
Lanepitant dihydrochloride trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanepitant HCl trihydrate is a potent non-peptide neurokinin-1 receptor antagonist, inhibits neurogenic dural inflammation, and may have a role in migraine therapy.
Applications De Recherche Scientifique
Migraine Treatment
Lanepitant was evaluated for its efficacy in migraine prevention and acute treatment:
- Prevention Trials : A study involving 84 patients assessed the effectiveness of daily lanepitant administration (200 mg) over 12 weeks. The results indicated a 41% response rate in the lanepitant group compared to 22% in the placebo group, but this difference was not statistically significant (P = 0.065) .
- Acute Treatment Trials : In another trial, lanepitant showed no significant improvement in reducing migraine pain or associated symptoms compared to placebo, leading to its discontinuation for this indication .
Pain Management
Initially developed as an analgesic, lanepitant's effectiveness was evaluated in conditions like arthritis and diabetic neuropathy. However, human trials revealed it was only marginally more effective than placebo and less effective than traditional analgesics such as naproxen .
Corneal Neovascularization
Recent studies suggest potential applications for lanepitant in treating corneal neovascularization, a condition characterized by the growth of new blood vessels in the cornea. This application takes advantage of its peripheral site of action, where it may inhibit inflammatory processes without needing to penetrate the blood-brain barrier effectively .
Efficacy in Migraine Management
A double-blind placebo-controlled crossover study evaluated oral lanepitant at doses of 30, 80, and 240 mg for acute migraine treatment. Despite its high affinity for the neurokinin-1 receptor, results showed no significant difference in pain relief compared to placebo across all time points measured (30, 60, 90, and 120 minutes)【2】.
Safety Profile
In clinical evaluations, lanepitant was generally well-tolerated with no adverse events directly attributable to the drug during trials for migraine prevention and treatment【5】.
Summary of Findings
| Application | Efficacy | Key Findings |
|---|---|---|
| Migraine Prevention | Limited | Response rate not significantly better than placebo (41% vs. 22%, P=0.065) |
| Acute Migraine Treatment | Ineffective | No significant pain reduction compared to placebo |
| Corneal Neovascularization | Promising | Potential for inhibiting inflammatory processes without CNS penetration |
| General Pain Management | Marginal | Less effective than traditional analgesics like naproxen |
Propriétés
Numéro CAS |
167678-33-3 |
|---|---|
Formule moléculaire |
C33H53Cl2N5O6 |
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide;trihydrate;dihydrochloride |
InChI |
InChI=1S/C33H45N5O3.2ClH.3H2O/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;;;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H;3*1H2/t28-;;;;;/m1...../s1 |
Clé InChI |
MMXNJDDJYCKAES-BQPUMDETSA-N |
SMILES |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |
SMILES isomérique |
CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |
SMILES canonique |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lanepitant dihydrochloride trihydrate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















